3,4-Dinitrobenzyl alcohol

Melting Point Thermal Properties Solid-State Handling

Generic isomer substitution risks failed syntheses and regulatory non-compliance. 3,4-Dinitrobenzyl alcohol (CAS 79544-31-3) eliminates this uncertainty. - ~30-fold fluorescence enhancement as a GST substrate, inaccessible with the 2,4-isomer. - Melt-phase ready: mp 57-59 °C, enabling low-temp continuous flow vs. 2,4-isomer (114-118 °C). - 3.6× lower acute aquatic toxicity (pIGC50 1.09) vs. 3,5-isomer, supporting green procurement.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 79544-31-3
Cat. No. B1345952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dinitrobenzyl alcohol
CAS79544-31-3
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3,10H,4H2
InChIKeyGALBVKDHQBDIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dinitrobenzyl Alcohol (CAS 79544-31-3): Physicochemical Identity and Positional Isomer Landscape


3,4-Dinitrobenzyl alcohol is a disubstituted nitroaromatic benzyl alcohol (C₇H₆N₂O₅, MW 198.13 g/mol) bearing electron-withdrawing nitro groups at the 3- and 4-positions of the aromatic ring [1]. It belongs to the broader class of dinitrobenzyl alcohol positional isomers—most notably the 2,4-dinitrobenzyl alcohol (CAS 4836-66-2), 3,5-dinitrobenzyl alcohol (CAS 71022-43-0), and 2,6-dinitrobenzyl alcohol (CAS 96839-34-8) variants—each exhibiting distinct physicochemical and reactivity profiles due to the regiochemical arrangement of the nitro substituents [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and as a building block for derivatization, where its specific substitution pattern confers differentiated solubility, thermal behavior, and biological recognition properties relative to its isomers .

Why 3,4-Dinitrobenzyl Alcohol Cannot Be Replaced by Another Dinitrobenzyl Alcohol Isomer in Critical Applications


The simple exchange of one dinitrobenzyl alcohol positional isomer for another can radically alter melting behavior, logP, aquatic toxicity, and regiochemical outcomes in downstream reactions—variables that cascade into failed crystallizations, solubility mismatches, and incorrect biological activation profiles [1]. For instance, the 3,4-isomer exhibits a melting point approximately 55°C lower than its 2,4-counterpart I—a difference that determines whether a synthetic intermediate is handled as a solid or a liquid during scale-up . Similarly, the 3,4-isomer displays significantly lower acute aquatic toxicity than the 3,5-isomer—a critical consideration for environmental hazard profiling in industrial procurement [2]. Generic substitution without analytical verification of the specific isomer identity therefore introduces unacceptable risks in process robustness, regulatory compliance, and experimental reproducibility.

Quantitative Differentiation of 3,4-Dinitrobenzyl Alcohol: Head-to-Head Isomer Comparison Across Five Evidence Dimensions


Melting Point Depression: 3,4- vs. 2,4- and 3,5-Dinitrobenzyl Alcohol Isomers

The 3,4-dinitrobenzyl alcohol isomer melts at 57–59°C, which is substantially lower than the 2,4-isomer (114–118°C) and the 3,5-isomer (88–93°C) . This ~55°C depression relative to the 2,4-isomer and ~31°C depression relative to the 3,5-isomer enables ambient-temperature liquid handling, simplifies transfer in continuous-flow reactors, and reduces energy input for melt-phase reactions.

Melting Point Thermal Properties Solid-State Handling

LogP Differentiation: 3,4- vs. 3,5-Dinitrobenzyl Alcohol Isomers

The experimentally determined LogP of 3,4-dinitrobenzyl alcohol is 0.963, indicating markedly higher hydrophilicity than the 3,5-isomer, for which calculated LogP values of 2.04 have been reported [1]. A LogP difference of approximately 1 unit corresponds to a 10-fold difference in octanol/water partition coefficient, which translates into divergent solubility profiles in aqueous reaction media and differential membrane permeability in biological assays.

LogP Hydrophilicity Partition Coefficient

Aquatic Toxicity: 3,4- vs. 3,5-Dinitrobenzyl Alcohol Isomers

The 3,4-dinitrobenzyl alcohol isomer exhibits a 40-h pIGC50 (log 1/IGC50) value of 1.09 against Tetrahymena pyriformis, compared to 0.53 for the 3,5-isomer, indicating that the 3,4-isomer is approximately 3.6-fold less acutely toxic to this aquatic model organism [1][2]. Higher pIGC50 values correspond to lower toxicity, making the 3,4-isomer the less hazardous choice among the evaluated positional variants.

Aquatic Toxicity Tetrahymena Environmental Safety

Boiling Point and Thermal Stability: 3,4- vs. 2,4- and 3,5-Dinitrobenzyl Alcohol Isomers

3,4-Dinitrobenzyl alcohol exhibits a boiling point of 433.1°C at 760 mmHg, which is approximately 55°C higher than the 2,4-isomer (377.8°C) and 29°C higher than the 3,5-isomer (404.2°C) . This elevated boiling point reflects stronger intermolecular interactions arising from the ortho-nitro arrangement and suggests enhanced thermal endurance during high-temperature distillations, melt-phase polymerizations, or solvent-free reactions.

Boiling Point Thermal Stability High-Temperature Reactions

Enzymatic Recognition: 3,4-Dinitrobenzoyl Moiety as a Specific Substrate for Glutathione S-Transferase

The 3,4-dinitrobenzoyl pharmacophore has been demonstrated to serve as a specific and efficient substrate for human glutathione S-transferase (GST), enabling the design of fluorogenic probes with ~30-fold fluorescence enhancement upon GST-catalyzed denitration [1]. In contrast, the isomeric 2,4-dinitrophenyl group is predominantly utilized as a fluorescence quencher in FRET-based probes via a distinct photophysical mechanism rather than enzymatic activation . This demonstrates that the 3,4-substitution pattern provides a unique enzyme-recognition handle not shared by the 2,4-isomer, making 3,4-dinitrobenzyl alcohol a preferred precursor for GST-activated imaging agents and prodrugs [1].

Glutathione S-Transferase Fluorogenic Probe Enzyme Substrate

Regioselective Reduction Potential: 3,4- vs. 2,4-Dinitrobenzyl Alcohol

The contiguous 3,4-dinitro substitution pattern enables regioselective monoreduction to form 3-amino-4-nitrobenzyl alcohol or 4-amino-3-nitrobenzyl alcohol, whereas reduction of 2,4-dinitrobenzyl alcohol preferentially yields 2,4-diaminobenzyl alcohol due to simultaneous reduction of both nitro groups under standard catalytic hydrogenation conditions [1][2]. Selective monoreduction of dinitroaromatics to nitroanilines has been demonstrated using silane/oxo-rhenium catalysts, with regiochemical outcomes governed by the electronic and steric environment of the substitution pattern [3]. The ortho-nitro arrangement in the 3,4-isomer creates differential activation energies for the two nitro groups, offering tunable access to unsymmetrical amino-nitro intermediates that are inaccessible from the 2,4-isomer.

Regioselective Reduction Nitroaniline Synthesis Catalytic Hydrogenation

Optimal Application Scenarios for 3,4-Dinitrobenzyl Alcohol Based on Quantitative Differentiation Evidence


Synthesis of GST-Activatable Fluorogenic Probes for Live-Cell Imaging

Based on the demonstrated specificity of the 3,4-dinitrobenzoyl moiety as a glutathione S-transferase (GST) substrate, 3,4-dinitrobenzyl alcohol is the preferred starting material for synthesizing GST-activated fluorogenic probes (e.g., 3,4-dinitrobenzoyl Tokyo Green conjugates) that yield a ~30-fold fluorescence enhancement upon enzymatic denitration [1]. The 2,4-isomer is unsuitable for this application because the 2,4-dinitrophenyl group functions as a non-enzymatic fluorescence quencher rather than an enzyme substrate .

Low-Melting Intermediate for Continuous-Flow and Melt-Phase Chemistry

With a melting point of 57–59°C—substantially lower than both the 2,4-isomer (114–118°C) and the 3,5-isomer (88–93°C)—3,4-dinitrobenzyl alcohol is advantageous for melt-phase reactions and continuous-flow synthesis platforms where low-viscosity liquid handling at near-ambient temperatures is required . This reduces pre-heating requirements and minimizes thermal degradation of heat-sensitive substrates.

Green Chemistry Procurement for Reduced Aquatic Toxicity

The 3,4-isomer exhibits a pIGC50 of 1.09 versus 0.53 for the 3,5-isomer in the Tetrahymena pyriformis aquatic toxicity assay, representing an approximately 3.6-fold lower acute toxicity [2]. For research organizations with environmental hazard minimization mandates, selecting the 3,4-isomer supports green chemistry procurement policies without compromising synthetic utility.

High-Temperature Solventless Reactions Requiring Thermal Endurance

The boiling point of 433.1°C for 3,4-dinitrobenzyl alcohol exceeds that of the 2,4-isomer (377.8°C) by over 55°C, making it the isomer of choice for solventless condensation reactions, melt-phase polymerizations, or high-temperature distillative purifications where lower-boiling isomers would evaporate or decompose .

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